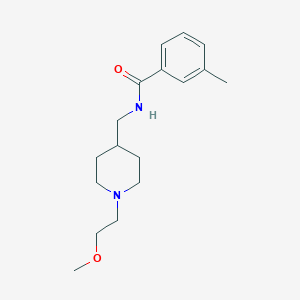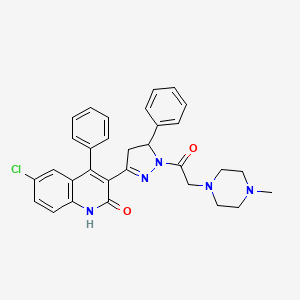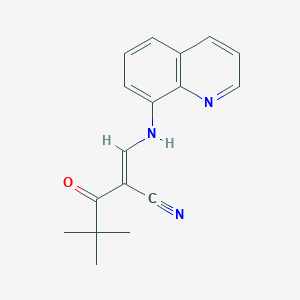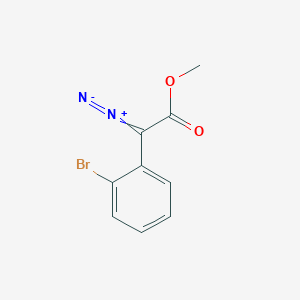
Methyl 2-(2-bromophenyl)-2-diazoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2-bromophenyl)-2-diazoacetate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves a base-mediated decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)Cc1ccccc1Br . The InChI key for this compound is AMVCFIFDMKEIRE-UHFFFAOYSA-N . Chemical Reactions Analysis
“this compound” undergoes a base-mediated decarboxylative annulation with ynones to produce a broad range of benzoxepines . This reaction is highly regioselective and yields good results under transition-metal-free conditions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 229.07 . The compound has a density of 1.445 and a flash point that is not applicable .科学的研究の応用
Catalysis and Carbon Dioxide Fixation : The compound has been explored in the context of catalysis, particularly in the chemical fixation of CO2 into cyclic carbonates. Azole-containing Schiff base metal complexes, similar in structure to Methyl 2-(2-bromophenyl)-2-diazoacetate, have been synthesized and used as catalysts for this purpose, showing good thermal stability and effective catalytic performance (Ikiz et al., 2015).
Biological Activity : Bromophenol derivatives, which are structurally related to this compound, have been synthesized and evaluated for their biological activity. These compounds have shown effectiveness as inhibitors of certain enzymes and have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Reactions and Synthesis : The compound has been studied in the context of various chemical reactions, including the thermal reaction of Methyl Diazoacetate with benzyl ethers. These studies provide insight into the reaction mechanisms and product formation, which is crucial for synthetic applications in organic chemistry (Iwamura et al., 1976).
Cyclopropanation Studies : There has been research into the cyclopropanation of electron-deficient alkenes with Ethyl Diazoacetate, where this compound could have similar applications. These studies are aimed at understanding the activity and sensitivity of different catalysts used in these reactions (Chirila et al., 2018).
Spectrophotometric Applications : The compound has been used in the development of organic reagents for the spectrophotometric determination of nickel, involving Micelle-mediated extraction. This highlights its potential application in analytical chemistry for metal ion detection and quantification (Tariq et al., 2019).
Safety and Hazards
“Methyl 2-(2-bromophenyl)-2-diazoacetate” is classified as a non-combustible solid . It is sold “as-is” without any representation or warranty with respect to the product . The safety data sheet for a similar compound, Bromomethane, indicates that it is a gas under pressure and may explode if heated . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects .
作用機序
Target of Action
Methyl 2-(2-bromophenyl)-2-diazoacetate primarily targets the formation of carbon-carbon bonds in organic compounds . It is used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
These properties suggest that the compound can be readily absorbed and distributed in the body, potentially impacting its bioavailability .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad range of organic compounds, including benzoxepines . The compound’s action can also result in high regioselectivity in yields under transition-metal-free conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is commonly used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be influenced by the presence of different functional groups and reaction conditions .
特性
IUPAC Name |
methyl 2-(2-bromophenyl)-2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-4-2-3-5-7(6)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLSLMMBUCKQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
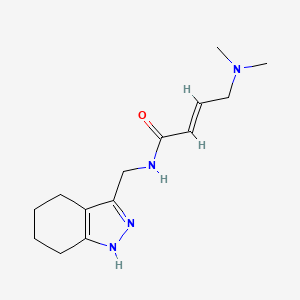
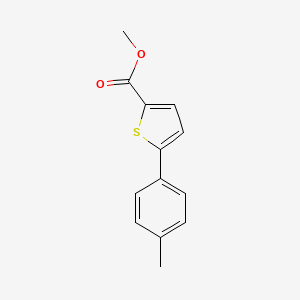
![1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2982391.png)
![7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982392.png)
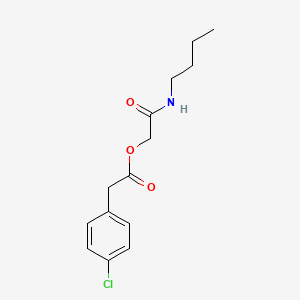
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)
![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)
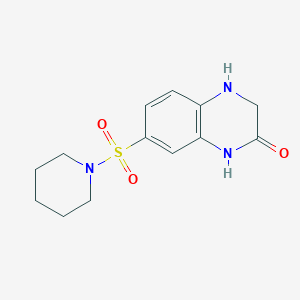
![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)

